![molecular formula C14H15NO7S B14762465 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate](/img/structure/B14762465.png)
2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate: is a chemical compound known for its role as a linker in antibody-drug conjugation (ADC). This compound is utilized in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoic acid under specific conditions. The reaction typically requires a coupling agent and a base to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent choice .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-b][1,4]dioxin moiety.
Reduction: Reduction reactions can occur at the ester linkage, converting it to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, especially at the ester and thieno[3,4-b][1,4]dioxin sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the thieno[3,4-b][1,4]dioxin ring.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted derivatives at the ester or thieno[3,4-b][1,4]dioxin sites.
Scientific Research Applications
Chemistry: The compound is used as a linker in the synthesis of complex molecules, particularly in the field of organic synthesis and polymer chemistry .
Biology: In biological research, it serves as a linker for antibody-drug conjugates, facilitating targeted drug delivery to specific cells or tissues.
Medicine: The compound’s role in ADCs makes it valuable in the development of targeted cancer therapies, allowing for the precise delivery of cytotoxic drugs to cancer cells while minimizing damage to healthy cells.
Industry: Industrially, it is used in the production of advanced materials and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate primarily involves its function as a linker in ADCs. The compound forms stable covalent bonds with both the antibody and the drug, ensuring the conjugate remains intact until it reaches the target site. Upon reaching the target, the linker is cleaved, releasing the drug to exert its therapeutic effect.
Comparison with Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
- Diethyl 2,5-bis[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylideneamino]thiophene-3,4-dicarboxylate acetone monosolvate
Uniqueness: What sets 2,5-Dioxopyrrolidin-1-yl 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propanoate apart is its specific application in ADCs, providing a stable and efficient linkage between antibodies and drugs. Its unique structure allows for precise targeting and controlled release, making it highly valuable in therapeutic applications.
Properties
Molecular Formula |
C14H15NO7S |
|---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethoxy)propanoate |
InChI |
InChI=1S/C14H15NO7S/c16-12-1-2-13(17)15(12)22-14(18)3-4-19-5-9-6-20-10-7-23-8-11(10)21-9/h7-9H,1-6H2 |
InChI Key |
GIJACQBAFMMOMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCC2COC3=CSC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


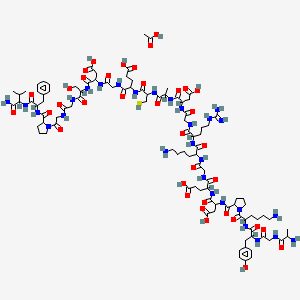
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
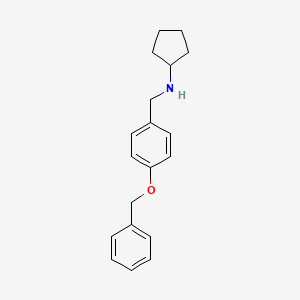
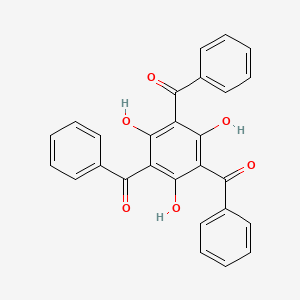
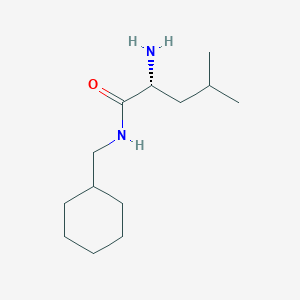
![N-[[4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]sulfonyl]acetamide](/img/structure/B14762434.png)

![2-[4-Methyl-3-[(2,4,6-trimethylphenyl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride](/img/structure/B14762453.png)
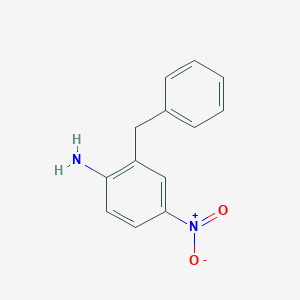

![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18,30-trihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B14762460.png)
![(3S,6S,9R,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid](/img/structure/B14762461.png)
![4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid](/img/structure/B14762470.png)
